4-(4-Nitrophenoxy)benzoic acid
CAS No.: 16309-45-8
Cat. No.: VC21077647
Molecular Formula: C13H9NO5
Molecular Weight: 259.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16309-45-8 |
---|---|
Molecular Formula | C13H9NO5 |
Molecular Weight | 259.21 g/mol |
IUPAC Name | 4-(4-nitrophenoxy)benzoic acid |
Standard InChI | InChI=1S/C13H9NO5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16) |
Standard InChI Key | XTVBFFGZCMYUJX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Identity and Basic Properties
4-(4-Nitrophenoxy)benzoic acid is an aromatic compound with a molecular formula of C₁₄H₉NO₅. It consists of a benzoic acid unit connected to a 4-nitrophenyl group through an oxygen atom, forming an ether linkage. The compound can be classified as a functionalized diaryl ether with carboxylic acid and nitro substituents.
Physical and Chemical Properties
Based on the available data and properties of similar compounds, the following table summarizes the expected physical and chemical properties of 4-(4-Nitrophenoxy)benzoic acid:
Property | Value/Description | Notes |
---|---|---|
Molecular Weight | 271.22 g/mol | Calculated from molecular formula |
Physical Appearance | Crystalline solid | Based on similar compounds |
Solubility | Poorly soluble in water, soluble in organic solvents | Typical for aromatic acids |
Melting Point | Estimated 200-250°C | Based on similar compounds |
Boiling Point | >400°C | Based on similar nitro-aromatic compounds |
Acidity | pKa ~4-5 | Typical for substituted benzoic acids |
UV-Vis Absorption | Strong absorption in UV region | Due to aromatic systems and nitro group |
The nitro group (-NO₂) in the para position of one phenyl ring contributes to the electron-withdrawing properties of the molecule, while the carboxylic acid group (-COOH) imparts acidic character. Both functional groups provide sites for potential chemical modifications and interactions.
Synthesis Methods
Reaction Conditions and Yield
Based on the synthesis of the related 3-(4-nitrophenoxy)benzoic acid, the following reaction conditions might be employed:
Parameter | Condition | Expected Outcome |
---|---|---|
Solvent | DMSO | Facilitates nucleophilic aromatic substitution |
Base | Potassium carbonate | Deprotonates the phenolic OH group |
Temperature | 130°C | Promotes reaction completion |
Reaction Time | 12 hours | Ensures high conversion |
Expected Yield | >90% | Based on similar reactions |
The high yield observed in the synthesis of 3-(4-nitrophenoxy)benzoic acid (reported as 98%) suggests that the synthesis of 4-(4-nitrophenoxy)benzoic acid could similarly be efficient under optimized conditions.
Analytical Characterization
Spectroscopic Analysis
Spectroscopic methods commonly used for the characterization of 4-(4-Nitrophenoxy)benzoic acid and similar compounds include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H NMR spectrum would show distinct patterns for the aromatic protons in both phenyl rings. Based on related compounds, the following signals might be observed:
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Aromatic protons of the nitrophenyl ring: two doublets (each integrating for 2H)
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Aromatic protons of the benzoic acid ring: two doublets (each integrating for 2H)
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Carboxylic acid proton: singlet (1H) at downfield chemical shift
By comparison, the 3-(4-nitrophenoxy)benzoic acid shows characteristic signals in its ¹H NMR spectrum at (300 MHz, CDCl₃): δ [ppm] 7.03 (d, 2H), 7.33 (d, 1H), 7.54 (t, 1H), 7.80 (s, 1H), 7.98 (d, 1H), 8.22 (d, 2H), 12.70 (s, 1H) . The 4-(4-nitrophenoxy)benzoic acid would show a simpler pattern due to its para-substitution on both rings.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are likely effective methods for analyzing 4-(4-nitrophenoxy)benzoic acid, similar to those used for benzoic acid derivatives . These techniques would be useful for monitoring reaction progress and assessing compound purity.
Mass Spectrometry
Mass spectrometry would provide definitive confirmation of molecular mass and fragmentation patterns. The molecular ion peak would be expected at m/z 271, corresponding to the molecular weight of C₁₄H₉NO₅.
Applications and Biological Activity
Comparison with Structurally Similar Compounds
The biological and chemical activities of 4-(4-nitrophenoxy)benzoic acid can be inferred from structurally related compounds:
Reactivity and Chemical Transformations
The presence of both carboxylic acid and nitro functional groups makes 4-(4-nitrophenoxy)benzoic acid susceptible to various chemical transformations:
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The carboxylic acid group can undergo esterification, amidation, and reduction reactions
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The nitro group can be reduced to an amino group, which further expands the potential for derivatization
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The ether linkage provides stability but can be cleaved under specific conditions
Comparison with Other Nitrophenoxy Derivatives
Structure-Activity Relationships
The position of substituents in nitrophenoxy benzoic acids can significantly affect their properties and applications. A comparison of 4-(4-nitrophenoxy)benzoic acid with its isomers and related compounds illustrates these relationships:
Electronic Effects
The para positioning of both the nitro group and the carboxylic acid group in 4-(4-nitrophenoxy)benzoic acid creates a unique electronic environment:
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The nitro group withdraws electron density from one aromatic ring
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The carboxylic acid withdraws electron density from the other ring
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The oxygen linking the two rings serves as an electron-donating group to both rings
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This arrangement results in a polarized molecule with distinct electronic regions
These electronic properties may contribute to the compound's reactivity patterns and potential applications in electronic materials or as ligands in coordination chemistry.
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